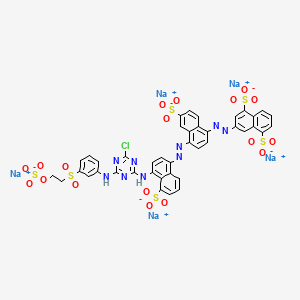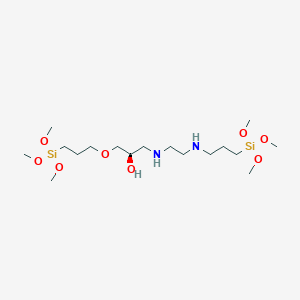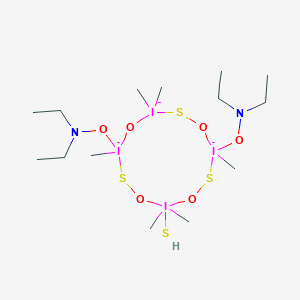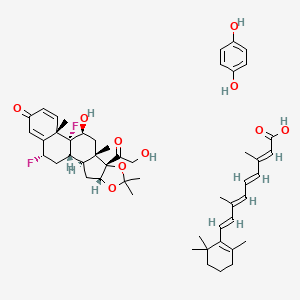
Triluma
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triluma is a topical cream used primarily for the treatment of moderate to severe melasma on the face. It is a combination of three active ingredients: fluocinolone acetonide, hydroquinone, and tretinoin. Fluocinolone acetonide is a corticosteroid that reduces inflammation, hydroquinone is a melanin synthesis inhibitor that lightens the skin, and tretinoin is a retinoid that promotes skin cell turnover .
准备方法
Synthetic Routes and Reaction Conditions
Fluocinolone Acetonide: This compound is synthesized through the fluorination of prednisolone.
Hydroquinone: Hydroquinone is prepared by the reduction of p-benzoquinone using sodium bisulfite.
Tretinoin: Tretinoin is synthesized from the oxidation of retinene to form all-trans-retinoic acid.
Industrial Production Methods
The industrial production of this compound involves the combination of the three active ingredients in a hydrophilic cream base. The cream base typically contains excipients such as butylated hydroxytoluene, cetyl alcohol, citric acid, glycerin, glyceryl stearate, magnesium aluminum silicate, methyl gluceth-10, methylparaben, PEG-100 stearate, propylparaben, purified water, sodium metabisulfite, stearic acid, and stearyl alcohol .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous medium, organic solvents such as ethanol or acetone.
Major Products
Benzoquinone: Formed from the oxidation of hydroquinone.
Retinol: Formed from the reduction of tretinoin.
科学研究应用
Triluma has several scientific research applications, particularly in the fields of dermatology and cosmetic science. It is used in the treatment of melasma, a condition characterized by dark, discolored patches on the skin. The combination of fluocinolone acetonide, hydroquinone, and tretinoin works synergistically to reduce pigmentation and improve skin appearance .
In addition to its dermatological applications, this compound is also studied for its potential use in treating other hyperpigmentation disorders and inflammatory skin conditions. Research is ongoing to explore its efficacy in combination with other treatments such as laser therapy and chemical peels .
作用机制
The mechanism of action of Triluma involves the combined effects of its three active ingredients:
相似化合物的比较
Triluma is unique due to its combination of three active ingredients, each targeting different aspects of melasma. Similar compounds include:
Hydroquinone Monotherapy: Used for skin lightening but lacks the anti-inflammatory and cell turnover benefits of this compound.
Tretinoin Monotherapy: Promotes skin cell turnover but does not address inflammation or melanin synthesis.
Fluocinolone Acetonide Monotherapy: Reduces inflammation but does not affect melanin synthesis or skin cell turnover.
This compound’s combination therapy provides a more comprehensive approach to treating melasma compared to monotherapies .
属性
分子式 |
C50H64F2O10 |
|---|---|
分子量 |
863.0 g/mol |
IUPAC 名称 |
benzene-1,4-diol;(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C24H30F2O6.C20H28O2.C6H6O2/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27;1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;7-5-1-2-6(8)4-3-5/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3;6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);1-4,7-8H/b;9-6+,12-11+,15-8+,16-14+;/t13-,14-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1 |
InChI 键 |
ATTPXNCCXYEULE-JOBJWGHLSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O.C1=CC(=CC=C1O)O |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC(=CC=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


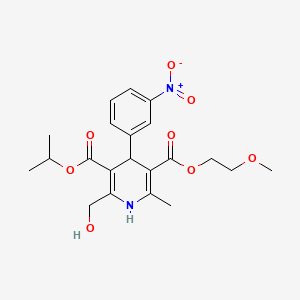

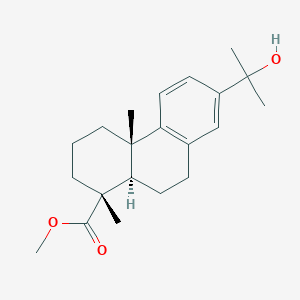
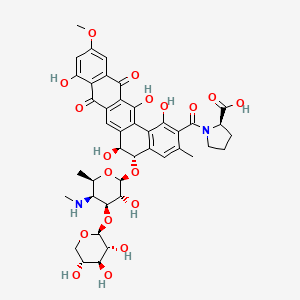
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
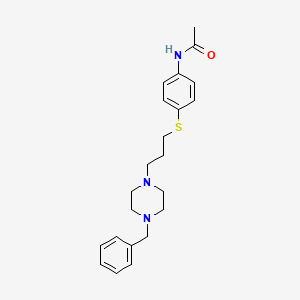
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
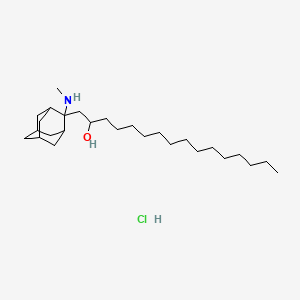


![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)
